molecular formula C12H10N4OS B14908604 N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14908604
M. Wt: 258.30 g/mol
InChI Key: JONRURYUPSANQX-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyanophenyl group, an ethyl group, and a carboxamide group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-cyanophenyl isothiocyanate with ethyl hydrazinecarboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups and its ability to participate in diverse chemical reactions

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

N-(3-cyanophenyl)-4-ethylthiadiazole-5-carboxamide

InChI

InChI=1S/C12H10N4OS/c1-2-10-11(18-16-15-10)12(17)14-9-5-3-4-8(6-9)7-13/h3-6H,2H2,1H3,(H,14,17)

InChI Key

JONRURYUPSANQX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

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